molecular formula C8H15F3N2O2 B2700022 Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate CAS No. 1279818-32-4

Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate

Cat. No. B2700022
CAS RN: 1279818-32-4
M. Wt: 228.215
InChI Key: CULJFUHYDUYEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate is a chemical compound with the CAS Number: 1279818-32-4 . It has a molecular weight of 228.21 and its IUPAC name is tert-butyl (2-amino-3,3,3-trifluoropropyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-4-5(12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14) . This code provides a unique identifier for the molecular structure of the compound.

It should be stored at a temperature of 4°C . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the sources I searched.

Scientific Research Applications

Sure! Here’s a comprehensive analysis of the scientific research applications of Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate, focusing on six unique applications:

Pharmaceutical Intermediates

Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, which includes a trifluoromethyl group, enhances the metabolic stability and bioavailability of the resulting drugs. This compound is particularly valuable in the development of new antibiotics and antiviral agents .

Fluorinated Building Blocks

In organic synthesis, this compound serves as a fluorinated building block. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of molecules. This makes it a crucial component in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals .

Peptide Synthesis

Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate is used in peptide synthesis as a protecting group for amines. The tert-butyl carbamate group can be easily removed under mild acidic conditions, making it ideal for protecting sensitive amine functionalities during the synthesis of peptides and other complex biomolecules .

Medicinal Chemistry

In medicinal chemistry, this compound is employed to introduce trifluoromethyl groups into drug candidates. The trifluoromethyl group can enhance the lipophilicity, metabolic stability, and binding affinity of drug molecules, leading to improved pharmacokinetic and pharmacodynamic properties .

Material Science

This compound finds applications in material science, particularly in the development of fluorinated polymers and coatings. The incorporation of trifluoromethyl groups can impart unique properties such as increased chemical resistance, thermal stability, and hydrophobicity to the materials .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-4-5(12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULJFUHYDUYEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate

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